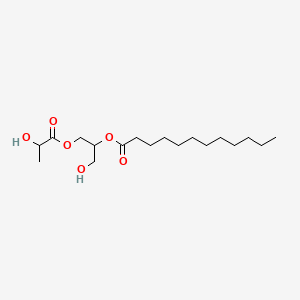

Lauric acid, monoester with glycerol monolactate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El método principal para sintetizar ácido láurico, monoéster con monolactato de glicerol, es a través de la esterificación directa del ácido láurico con glicerol. Esta reacción típicamente utiliza ácido p-toluensulfónico como catalizador . Las condiciones de reacción implican calentar la mezcla a una temperatura específica para facilitar el proceso de esterificación. El proceso cinético de esta reacción ha sido estudiado sistemáticamente, y se ha establecido un modelo cinético completo .

Métodos de producción industrial

En entornos industriales, la producción de ácido láurico, monoéster con monolactato de glicerol, implica procesos continuos para garantizar un alto rendimiento y pureza. La reacción de esterificación se lleva a cabo en reactores diseñados para optimizar la transferencia de masa y las tasas de reacción. El uso de catalizadores como el ácido p-toluensulfónico ayuda a lograr tasas de conversión eficientes .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido láurico, monoéster con monolactato de glicerol, principalmente experimenta reacciones de esterificación. También puede participar en reacciones de hidrólisis y transesterificación bajo condiciones específicas .

Reactivos y condiciones comunes

Esterificación: Ácido láurico y glicerol con ácido p-toluensulfónico como catalizador.

Hidrólisis: Agua y condiciones ácidas o básicas.

Transesterificación: Alcoholes y un catalizador básico.

Productos principales formados

Esterificación: Monolaurato de glicerol.

Hidrólisis: Ácido láurico y glicerol.

Transesterificación: Varios ésteres de glicerol dependiendo del alcohol utilizado.

Aplicaciones Científicas De Investigación

El ácido láurico, monoéster con monolactato de glicerol, tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido láurico, monoéster con monolactato de glicerol, implica su capacidad para interrumpir las membranas celulares microbianas. Se dirige a la bicapa lipídica de las células bacterianas, lo que lleva a un aumento de la permeabilidad de la membrana y la eventual lisis celular . Este compuesto también interfiere con las vías de transducción de señales en bacterias, inhibiendo su capacidad para formar biopelículas y comunicarse .

Comparación Con Compuestos Similares

Compuestos similares

Ácido láurico, monoéster con glicerol: Similar en estructura pero carece del componente lactato.

Monolaurato de sacarosa: Otro éster de ácido láurico utilizado en aplicaciones alimentarias y cosméticas.

Singularidad

El ácido láurico, monoéster con monolactato de glicerol, destaca por sus propiedades combinadas de ácido láurico y monolactato de glicerol. Esta combinación mejora su eficacia antimicrobiana y sus propiedades de emulsificación, haciéndolo más eficaz en varias aplicaciones en comparación con sus contrapartes .

Propiedades

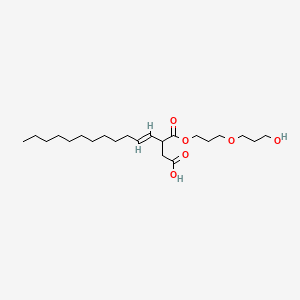

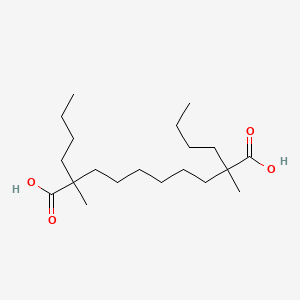

Número CAS |

94279-20-6 |

|---|---|

Fórmula molecular |

C18H34O6 |

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

[1-hydroxy-3-(2-hydroxypropanoyloxy)propan-2-yl] dodecanoate |

InChI |

InChI=1S/C18H34O6/c1-3-4-5-6-7-8-9-10-11-12-17(21)24-16(13-19)14-23-18(22)15(2)20/h15-16,19-20H,3-14H2,1-2H3 |

Clave InChI |

GMXXXYGGNMBYST-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC(=O)OC(CO)COC(=O)C(C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.